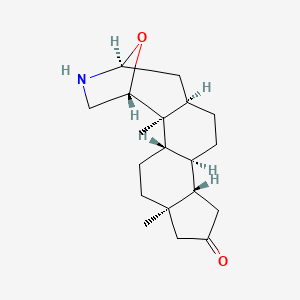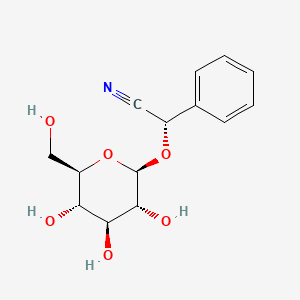
Saudin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Saudin is a caged diterpenoid compound first isolated from the African flowering plant Cluytia richardiana. It has garnered significant interest due to its unique chemical structure and potent biological activity, particularly its hypoglycemic effect in rodent models . The compound’s structure includes eight oxygenated carbons, seven stereocenters, two lactone rings, and a 3-substituted furan .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of saudin has been a subject of extensive research. One notable method involves a diastereoselective tandem Stille-oxa-electrocyclization reaction . The preparation of this compound typically begins with the synthesis of enone and furan intermediates, which are then united through a transition metal-catalyzed reaction . The Robinson annulation of tetronic acid and methyl vinyl ketone is a key step in the preparation of the enone intermediate .
Industrial Production Methods: While there is no large-scale industrial production method for this compound currently, the synthetic routes developed in research laboratories provide a foundation for potential future industrial applications. The complexity of this compound’s structure poses challenges for large-scale synthesis, but advancements in synthetic chemistry may eventually make industrial production feasible.
Analyse Des Réactions Chimiques
Types of Reactions: Saudin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s highly oxygenated structure and multiple stereocenters make it a versatile substrate for different types of chemical transformations .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include transition metal catalysts (e.g., palladium, nickel), oxidizing agents (e.g., m-chloroperoxybenzoic acid), and reducing agents (e.g., sodium borohydride) . Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Applications De Recherche Scientifique
Saudin has several scientific research applications due to its unique structure and biological activity. In chemistry, it serves as a template for the discovery and development of new chemical reactions . In biology and medicine, this compound’s hypoglycemic effect makes it a potential lead compound for developing new treatments for diabetes . Additionally, this compound and its derivatives are studied for their potential use in various industrial applications, including the development of new materials and pharmaceuticals .
Mécanisme D'action
The hypoglycemic effect of saudin is believed to be mediated through its interaction with specific molecular targets and pathways involved in glucose metabolism . This compound enhances the glucose-triggered release of insulin from pancreatic islets, which helps lower blood glucose levels . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure is thought to play a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
Saudin is part of a class of caged diterpenoids, which includes other compounds with similar structures and biological activities. Some related compounds include lanceolide P and other diterpenoids isolated from Clutia lanceolata . Compared to these similar compounds, this compound stands out due to its potent hypoglycemic effect and unique structural features, such as the presence of multiple oxygenated carbons and stereocenters .
Conclusion
This compound is a fascinating compound with a unique structure and significant biological activity. Its synthesis, chemical reactions, and potential applications in scientific research make it a valuable subject of study. As research continues, this compound may pave the way for new discoveries in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
94978-16-2 |
|---|---|
Formule moléculaire |
C20H22O7 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
(1R,3S,5R,6S,9S,12R,16S)-3-(furan-3-yl)-6,12,16-trimethyl-2,8,14,17-tetraoxapentacyclo[7.6.1.13,9.01,12.05,16]heptadecane-7,13-dione |
InChI |
InChI=1S/C20H22O7/c1-11-13-8-18(12-4-7-23-9-12)26-19-10-24-15(22)16(19,2)5-6-20(27-18,17(13,19)3)25-14(11)21/h4,7,9,11,13H,5-6,8,10H2,1-3H3/t11-,13+,16-,17-,18-,19-,20+/m0/s1 |
Clé InChI |
MIZCOUBLUGPQEO-TWLIFTOHSA-N |
SMILES |
CC1C2CC3(OC4(C2(C5(O3)COC(=O)C5(CC4)C)C)OC1=O)C6=COC=C6 |
SMILES isomérique |
C[C@H]1[C@H]2C[C@]3(O[C@]4([C@@]2([C@]5(O3)COC(=O)[C@@]5(CC4)C)C)OC1=O)C6=COC=C6 |
SMILES canonique |
CC1C2CC3(OC4(C2(C5(O3)COC(=O)C5(CC4)C)C)OC1=O)C6=COC=C6 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Saudin; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,4S,6Z,10E,11aR)-4-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1681407.png)





![(1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione](/img/structure/B1681414.png)






